REACTION_SMILES
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[CH3:17][C:18](=[O:19])[CH2:20][CH3:21].[CH3:22][CH2:23][O:24][CH2:25][CH3:26].[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9]1.[I-:15].[Na+:16]>>[CH2:2]([CH2:3][CH2:4][CH2:5][C:6]1([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9]1)[I:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1(CCCCCl)CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1(CCCCI)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |